molecular formula C8H3ClF3N B1586403 4-Chloro-2-(trifluoromethyl)benzonitrile CAS No. 320-41-2

4-Chloro-2-(trifluoromethyl)benzonitrile

Cat. No. B1586403
CAS RN: 320-41-2
M. Wt: 205.56 g/mol
InChI Key: GRNQHTXPUDZMGB-UHFFFAOYSA-N
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Description

“4-Chloro-2-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C8H3ClF3N and a molecular weight of 205.57 . It is used as a pharmaceutical intermediate . The compound is also used for the synthesis of diphenylthioethers .


Synthesis Analysis

The synthesis of “4-Chloro-2-(trifluoromethyl)benzonitrile” involves several steps. One method involves the reaction of an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C . Another method involves the use of 3-三氟甲基氯苯 as a raw material .


Molecular Structure Analysis

The InChI code for “4-Chloro-2-(trifluoromethyl)benzonitrile” is 1S/C8H3ClF3N/c9-6-2-1-5 (4-13)7 (3-6)8 (10,11)12/h1-3H . The SMILES string is FC(F)(F)c1ccc(cc1)C#N .


Chemical Reactions Analysis

“4-Chloro-2-(trifluoromethyl)benzonitrile” is a key intermediate in the synthesis of fluvoxamine . It participates in nickel-catalyzed arylcyanation reaction of 4-octyne .


Physical And Chemical Properties Analysis

“4-Chloro-2-(trifluoromethyl)benzonitrile” is a liquid at ambient temperature . The compound has a flash point of 109/10mm .

Scientific Research Applications

High-Voltage Lithium-Ion Batteries

4-(Trifluoromethyl)-benzonitrile has been identified as a novel electrolyte additive for high-voltage lithium-ion batteries, specifically enhancing the cyclic stability of the LiNi0.5Mn1.5O4 cathode. Its use leads to improved initial capacity and capacity retention over numerous charge-discharge cycles, attributed to the formation of a protective film on the cathode that prevents electrolyte oxidation and manganese dissolution (Huang et al., 2014).

Catalysis and Organic Synthesis

  • Catalytic Reduction of Dioxygen: Cobalt(III) corroles containing 4-Chloro-2-(trifluoromethyl)benzonitrile demonstrate efficiency as catalysts for the reduction of dioxygen in both heterogeneous and homogeneous systems, offering insights into their redox properties and potential applications in catalytic processes (Kadish et al., 2008).
  • Organic Photovoltaics: The compound's derivatives have been explored for their impact on the power conversion efficiencies of polymer solar cells. The addition of perfluorinated compounds similar to 4-Chloro-2-(trifluoromethyl)benzonitrile in the active layer has shown to enhance device performance, highlighting the role of such additives in optimizing photovoltaic properties (Jeong et al., 2011).

Polymer Science

Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, incorporating 4-Chloro-2-(trifluoromethyl)benzonitrile units, have been synthesized for use in proton exchange membrane fuel cells. These copolymers demonstrate tunable properties such as water uptake and proton conductivity, which are crucial for fuel cell performance, underscoring the versatility of 4-Chloro-2-(trifluoromethyl)benzonitrile in materials science (Sankir et al., 2007).

Safety and Environmental Considerations

The safe scale-up of processes involving 4-Chloro-2-(trifluoromethyl)benzonitrile, such as the Sandmeyer reaction for producing related compounds, has been studied. This research is crucial for industrial applications, ensuring that the benefits of using such compounds do not come at the expense of safety or environmental health (Nielsen et al., 2004).

Safety And Hazards

“4-Chloro-2-(trifluoromethyl)benzonitrile” is classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary statements include P271, P260, P280 .

properties

IUPAC Name

4-chloro-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNQHTXPUDZMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378496
Record name 4-chloro-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(trifluoromethyl)benzonitrile

CAS RN

320-41-2
Record name 4-chloro-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 320-41-2
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Synthesis routes and methods I

Procedure details

Add 4-chloro-1-iodo-2-trifluromethylbenzene (1500 mg, 4.89 mmol), zinc cyanide (345 mg, 2.94 mmol), and tetrakis(triphenylphosphine)palladium(0) (564 mg, 0.488 mmol) to anhydrous N,N-dimethylformamide (40 mL). Heat to 80° C. overnight. Cool to room temperature, dilute with toluene, wash with 2 N ammonium hydroxide (3×), saturated aqueous sodium chloride, dry, filter, concentrate to give a residue. Chromatograph the residue on silica gel eluting with hexanes/dichloromethane, to give 4-chloro-2-trifluoromethylbenzonitrile (630 mg, 63%): 1H NMR (400 MHz, CDCl3) δ 7.81-7.78 (m, 2H), 7.67 (dd, 1H, J=8.4, 2.4 Hz).
Quantity
1500 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
345 mg
Type
catalyst
Reaction Step One
Quantity
564 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

100 g of 2-trifluoromethyl-4-chloro iodobenzene, 200 ml of dimethylformamide and 58.7 g of copper cyanide are introduced at 20° C., the reaction medium is heated for 3 hours at 140° C., left to cool down to 20° C., then poured into 600 ml of ice-cooled demineralized water. After filtering, rinsing with 3×200 ml of isopropyl ether, the aqueous phase is decanted and reextracted with 3×200 ml of isopropyl ether. The organic phases are combined and washed with 200 ml of demineralized water and dried. In this way 66.64 g of expected product is obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
58.7 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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